![molecular formula C32H32F2N4O6 B605775 Velsecorat CAS No. 1196509-60-0](/img/structure/B605775.png)
Velsecorat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Asthma Management
Velsecorat has been studied for its efficacy in managing asthma. Clinical trials have shown that it can reduce airway inflammation and improve lung function in asthma patients . Unlike traditional inhaled corticosteroids, which can have systemic side effects, Velsecorat offers a favorable risk-benefit profile due to its selective action .
Chronic Obstructive Pulmonary Disease (COPD)
Research suggests that Velsecorat may be beneficial in treating COPD. Its mechanism of action involves modulating the glucocorticoid receptor, which could help reduce inflammation in the airways and improve breathing in COPD patients .
Anti-Inflammatory Effects
Velsecorat’s anti-inflammatory properties have been demonstrated in preclinical studies. It works by selectively activating the glucocorticoid receptor in the lungs, which leads to suppression of inflammatory responses without the systemic side effects commonly associated with steroids .
Safety and Tolerability
Safety profiles from clinical studies indicate that Velsecorat is well-tolerated, with no significant adverse effects on plasma cortisol levels at various doses. This suggests a lower risk of the systemic side effects typically associated with steroid use .
Pharmacodynamics and Pharmacokinetics
Velsecorat exhibits dose-proportional pharmacokinetics and moderate accumulation. Its pharmacodynamic effects include dose-related impacts on markers of glucocorticoid activity, such as plasma cortisol and osteocalcin .
Potential for Reduced Side Effects
The selective action of Velsecorat potentially offers the benefits of inhaled corticosteroids with fewer side effects. This could lead to improved patient compliance and outcomes in long-term therapy for chronic respiratory conditions .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Velsecorat, also known as AZD7594, is a non-steroidal, selective glucocorticoid receptor modulator . The primary target of Velsecorat is the glucocorticoid receptor (GR) in the lung . The glucocorticoid receptor plays a crucial role in regulating inflammation, which is particularly relevant in conditions such as asthma .
Mode of Action
Velsecorat is designed to bind and activate the glucocorticoid receptor in the lung . This activation helps maintain the beneficial effects of inhaled corticosteroids (ICS) but with reduced or fewer systemic side-effects . The interaction of Velsecorat with its target leads to a suppression of the underlying inflammation driving diseases like asthma .
Biochemical Pathways
As a glucocorticoid receptor modulator, it is likely to influence the pathways associated with inflammation and immune response . By binding to the glucocorticoid receptor, Velsecorat can modulate the transcription of genes involved in these pathways, leading to a reduction in inflammation .
Pharmacokinetics
The pharmacokinetics of Velsecorat suggest dose-proportional plasma exposure . The terminal half-life following repeated dosing was 25–31 hours, and steady-state conditions for Velsecorat in plasma were generally reached within 4 doses . Velsecorat is substantially metabolized via O-dealkylation of the indazole ether followed by sulfate conjugation, forming the M1 metabolite, the major metabolite in plasma . On average, 76.0% of administered 14C dose was recovered by the end of the sampling period (urine = 24.4%; feces = 51.6%), with no unchanged compound recovered in excreta, suggesting that biliary excretion is the main elimination route .
Result of Action
Velsecorat has demonstrated a dose-related suppression of airway inflammation . The potency of Velsecorat on BAL eosinophilia was similar to the clinical comparator fluticasone furoate (FF), suggesting that they have similar efficacy profiles . When systemic side effects such as loss of body weight, metabolic biomarkers, and inhibition of femorotibial bone growth plate thickness were measured, increased doses of Velsecorat were required in comparison with FF . These data suggest that Velsecorat has a beneficial therapeutic index compared to the clinically prescribed ICS, FF .
Action Environment
The action of Velsecorat is influenced by the environment within the lung, where it binds and activates the glucocorticoid receptor . The efficacy and safety of Velsecorat have been evaluated in preclinical rodent model systems and compared with the clinical steroid, FF . The results suggest that when dosed appropriately, Velsecorat possesses the beneficial effects of ICS with fewer of the side-effects that plague this class of compound . Velsecorat is currently in phase 2 clinical trials .
特性
IUPAC Name |
3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23+,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWJKLGCDHYVMB-BWGXUDETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F2N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Velsecorat | |
CAS RN |
1196509-60-0 |
Source
|
Record name | 3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-tetrahydrofuran-3-yl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。